Pexidartinib
Übersicht
Beschreibung
Pexidartinib, unter dem Markennamen Turalio vertrieben, ist ein Kinase-Inhibitor-Medikament, das zur Behandlung von Erwachsenen mit symptomatischem Tenosynovialem Riesenzelltumor (TGCT) eingesetzt wird, der mit schwerer Morbidität oder funktionellen Einschränkungen verbunden ist und nicht mit einer Operation verbessert werden kann . Es wurde im August 2019 von der US-amerikanischen Food and Drug Administration (FDA) zugelassen . This compound wirkt, indem es die Aktivität des Colony-Stimulating-Factor-1-Rezeptors (CSF-1R) blockiert .
Wissenschaftliche Forschungsanwendungen
Pexidartinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of tenosynovial giant cell tumor (TGCT), a rare form of non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow, leading to damage in surrounding joint tissue . This compound is also being investigated for its potential use in various malignancies as monotherapy or combination therapy . In biology, it is used to study the colony-stimulating factor 1 (CSF1) receptor pathway and its role in tumor growth and metastasis .
Wirkmechanismus
Target of Action
Pexidartinib is a selective tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 (CSF1) receptor , KIT proto-oncogene receptor tyrosine kinase (KIT) , and FMS-like tyrosine kinase 3 harboring an internal tandem duplication mutation (FLT3-ITD) . These targets play crucial roles in cell survival, proliferation, and differentiation, particularly in the context of monocytes and macrophages .
Mode of Action
This compound works by inhibiting the CSF1/CSF1 receptor pathway . This inhibition blocks the immune responses that are activated in tenosynovial giant cell tumors (TGCT), a rare form of non-malignant tumor . By blocking these immune responses, this compound can help to control the growth and progression of TGCT .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CSF1/CSF1 receptor pathway . CSF1 is expressed in high levels in several types of solid tumors and facilitates the differentiation of monocytes into tumor-associated macrophages (TAMs) and the survival of TAMs within the tumor microenvironment . TAMs, in turn, have immunosuppressive effects and promote tumor growth and metastases . By inhibiting the CSF1/CSF1 receptor pathway, this compound can disrupt these processes and help to control tumor growth .
Pharmacokinetics
This compound’s pharmacokinetics are influenced by several factors. The primary metabolism pathway of this compound involves oxidation by cytochrome P450 3A4 (CYP 3A4) enzymes and glucuronidation by UDP glucuronosyltransferase family 1 member A4 (UGT1A4) . UGT1A4 catalyzes the formation of the major inactive N-glucuronide, which has approximately a 10% higher exposure than this compound after a single dose . The pharmacokinetics of this compound are also affected by strong CYP3A4 inhibitors and inducers .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reprogramming of TAMs and the stimulation of T-cell infiltration in the tumor microenvironment . This compound reduces the number of TAMs and the formation of M2 TAMs in the tumor microenvironment, and inhibits the recruitment of monocytes from peripheral blood to the tumor microenvironment .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the absorption of this compound is affected by dietary fat content: co-administration with a high-fat meal can increase this compound absorption by 100%, while a low-fat meal can increase absorption by approximately 60% . Therefore, the timing and content of meals can significantly influence the bioavailability and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Pexidartinib is a selective tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). By inhibiting CSF1R, this compound blocks the signaling pathways that promote the survival and proliferation of tumor-associated macrophages. This inhibition leads to a reduction in the number of these macrophages, which are essential for the growth and maintenance of TGCT . Additionally, this compound interacts with other tyrosine kinases such as KIT and FMS-like tyrosine kinase 3 (FLT3), further contributing to its antitumor effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In TGCT, it reduces the number of tumor-associated macrophages, leading to decreased tumor growth and improved patient symptoms . This compound also impacts cell signaling pathways by inhibiting the CSF1R signaling cascade, which is crucial for the survival and proliferation of macrophages . This inhibition results in altered gene expression and cellular metabolism, ultimately reducing the tumor burden .
Molecular Mechanism
At the molecular level, this compound inhibits the CSF1R by interacting with its juxtamembrane region, preventing the binding of CSF1 and ATP to the receptor . This interaction stabilizes the autoinhibited state of CSF1R, blocking its ligand-induced autophosphorylation and subsequent activation . By inhibiting CSF1R signaling, this compound reduces the proliferation of tumor cells and downregulates the activity of macrophages involved in TGCT .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions and maintains its inhibitory activity against CSF1R . Long-term studies have demonstrated that this compound can lead to sustained reductions in tumor-associated macrophages and improved functional outcomes in patients with TGCT . Prolonged use of this compound may also result in adverse effects such as hepatotoxicity, which necessitates careful monitoring .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound lead to more significant reductions in tumor growth and macrophage numbers . High doses may also result in toxic effects, including hepatotoxicity and embryo-fetal toxicity . The no-observed-adverse-effect levels (NOAELs) of this compound have been determined to be 10 mg/kg/day in rats and 6 mg/kg/day in dogs .
Metabolic Pathways
This compound primarily undergoes oxidation mediated by hepatic cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP glucuronosyltransferase family 1 member A4 (UGT1A4) . These metabolic pathways are crucial for the clearance of this compound from the body and play a significant role in determining its pharmacokinetic profile .
Transport and Distribution
This compound is highly protein-bound, with 99% binding to human serum albumin and 89.9% binding to α-1 acid glycoprotein . The apparent volume of distribution of this compound is approximately 187 liters, indicating extensive distribution within the body . In rats, this compound has been shown to penetrate the central nervous system, suggesting its potential to affect brain tumors .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with CSF1R and other tyrosine kinases . This compound’s activity is influenced by its ability to bind to these receptors and inhibit their signaling pathways .
Vorbereitungsmethoden
Pexidartinib wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sind. Ein Verfahren beinhaltet die Verwendung der Flüssig-Flüssig-Extraktion mit Methyl-tert-butylether und die Trennung an einer Acquity BEH C18-Säule, die bei 40 °C gehalten wird, unter Verwendung einer mobilen Phase aus 0,1 % Ameisensäure in Acetonitril und 0,1 % Ameisensäure in deionisiertem Wasser (70:30) . Ein anderes Verfahren beinhaltet die Flüssig-Flüssig-Extraktion mit Ethylacetat und die Trennung an einer Zorbax SB-C18-Säule mit Ameisensäure (0,1 % v/v) und Acetonitril im Verhältnis 20:80 .
Analyse Chemischer Reaktionen
Pexidartinib durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Ameisensäure, Acetonitril und Ethylacetat . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die aktive Form von this compound und seine Metaboliten .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es hauptsächlich zur Behandlung des Tenosynovialen Riesenzelltumors (TGCT) verwendet, einer seltenen Form eines nicht-bösartigen Tumors, der dazu führt, dass sich die Synovia und Sehnenscheiden verdicken und überwachsen, was zu Schäden im umliegenden Gelenkgewebe führt . This compound wird auch für seine potenzielle Verwendung bei verschiedenen malignen Erkrankungen als Monotherapie oder Kombinationstherapie untersucht . In der Biologie wird es verwendet, um den Colony-Stimulating-Factor-1 (CSF1)-Rezeptor-Signalweg und seine Rolle bei Tumorwachstum und Metastasierung zu untersuchen .
Wirkmechanismus
This compound ist ein selektiver Tyrosinkinase-Inhibitor, der durch Hemmung des Colony-Stimulating-Factor-1 (CSF1)-Rezeptor-Signalwegs wirkt . Dieser Signalweg ist an der Differenzierung von Monozyten zu tumorassoziierten Makrophagen (TAMs) und am Überleben von TAMs innerhalb des Tumormikromilieus beteiligt . Durch die Blockierung dieses Signalwegs reduziert this compound die Rekrutierung von Immunzellen an die Tumorstelle und hemmt so das Tumorwachstum und die Metastasierung .
Vergleich Mit ähnlichen Verbindungen
Pexidartinib ist einzigartig in seiner selektiven Hemmung des Colony-Stimulating-Factor-1 (CSF1)-Rezeptors, des KIT-Proto-Onkogen-Rezeptor-Tyrosinkinase (KIT) und der FMS-ähnlichen Tyrosinkinase 3, die eine interne Tandemduplikationsmutation (FLT3-ITD) trägt . Ähnliche Verbindungen umfassen Imatinibmesylat, das ebenfalls ein Tyrosinkinase-Inhibitor ist, der zur Behandlung verschiedener Krebsarten eingesetzt wird . Die selektive Hemmung des CSF1-Rezeptors durch this compound macht es besonders effektiv für die Behandlung des Tenosynovialen Riesenzelltumors (TGCT) .
Eigenschaften
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWRKYUXBBNENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026482 | |
Record name | Pexidartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival. | |
Record name | Pexidartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1029044-16-3 | |
Record name | PLX 3397 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pexidartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexidartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pexidartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXIDARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.